Sodium tartrate dihydrate (Na2C4H4O6·2H2O), also known as disodium tartrate dihydrate, is a salt of tartaric acid, a naturally occurring organic acid found in many fruits, particularly grapes. It appears as a white, crystalline powder and is readily soluble in water. [, , ]
Mechanism of Action
The mechanism of action of sodium tartrate dihydrate is context-dependent and varies depending on its application. For example, in food processing, its interaction with proteins influences texture and browning reactions. []
Physical and Chemical Properties Analysis
Appearance: White, crystalline powder [, , ]
Solubility: Highly soluble in water [, , ]
pH: Aqueous solutions are slightly alkaline []
Thermal Stability: Decomposes upon heating [, ]
Water Content: Contains two molecules of water of crystallization per molecule of sodium tartrate [, ]
Applications
Food Chemistry:
Processed Cheese: Influences browning reactions during storage, with the degree of browning directly correlated with galactose concentration and pH. Its impact is also affected by protein content, sodium chloride concentration, and the type of emulsifying salt used. []
Cigarette Paper: Acts as a combustion improver in cigarette paper. []
Analytical Chemistry:
Reference Material: Used as a certified reference material for water content determination in Karl Fischer titrations, enabling the calibration of instruments and validation of analytical methods. []
Materials Science:
Titanium Dioxide Synthesis: Employed in the fabrication of antibacterial photocatalytic titanium foil through anodic oxidation. The resulting anatase titanium dioxide demonstrates significant antibacterial properties. []
Dosimetry:
Radiation Sensitivity: Investigated for its potential as an electron spin resonance (ESR) dosimeter due to its radiation sensitivity. While sodium tartrate dihydrate exhibits a higher radiation yield compared to other tartrate compounds, it is lower than other commonly used dosimeter materials like alanine and lithium formate. []
Physical Chemistry:
Micellization Studies: Influences the micellization behavior of cationic surfactants in solution, impacting the critical micelle concentration (CMC) and thermodynamic parameters of the process. Its effect is related to its hydration properties and interactions with surfactant molecules. []
Related Compounds
Sodium Bitartate Monohydrate
Relevance: This compound is structurally similar to sodium tartrate dihydrate, differing in the number of sodium cations and water molecules in the structure. Both compounds were investigated for their potential as electron spin resonance (ESR) dosimeters. The study found that sodium tartrate dihydrate had a higher radiation yield than sodium bitartrate monohydrate.
Potassium Sodium Tartrate Tetrahydrate
Relevance: Like sodium bitartrate monohydrate, potassium sodium tartrate tetrahydrate is structurally similar to sodium tartrate dihydrate and was also investigated as a potential ESR dosimeter. It exhibited a lower radiation yield compared to both sodium tartrate dihydrate and sodium bitartrate monohydrate.
Potassium Citrate Monohydrate
Relevance: While not structurally similar to sodium tartrate dihydrate, potassium citrate monohydrate was investigated alongside it as a certified reference material (CRM) for determining water content in solids using Karl Fischer titration.
Galactose
Relevance: This study investigated factors affecting browning in processed cheese. They found a strong correlation between sodium tartrate dihydrate, used as an emulsifying salt in the cheese formulation, and the browning process. The study highlighted that galactose plays a significant role in the browning of processed cheese, especially when sodium tartrate dihydrate is present.
Glucose
Relevance: Similar to galactose, glucose was investigated for its role in the browning of processed cheese containing sodium tartrate dihydrate. The study observed that cheese samples with added glucose browned less intensely compared to those with galactose. This suggests a specific interaction between galactose and sodium tartrate dihydrate in the browning process.
Lactose
Relevance: The study on processed cheese browning also examined the effect of lactose, which contains galactose. It showed that lactose-added cheese samples exhibited less browning than those with galactose alone, suggesting that the presence of glucose in lactose might moderate the browning reaction involving galactose and sodium tartrate dihydrate.
L-Glutamic Acid
Sodium Propionate
Relevance: Similar to L-glutamic acid, sodium propionate was investigated alongside sodium tartrate dihydrate in a study on micellization. It also influenced the CMC of cationic surfactants. The study highlighted that, like L-glutamic acid, sodium propionate is less hydrated than tartrate and citrate, impacting its interactions with surrounding molecules.
Sodium Citrate Tribasic Dihydrate
Relevance: Studied in conjunction with sodium tartrate dihydrate for its impact on the micellization of cationic surfactants. Both sodium citrate tribasic dihydrate and sodium tartrate dihydrate were found to be more hydrated than L-glutamic acid and sodium propionate, impacting the micellization process.
(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy
Canonical SMILES
C(C(C(=O)O)O)(C(=O)O)O.O.[Na]
Isomeric SMILES
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na]
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Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death. Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged. Tartaric acid is a biomarker for the consumption of wine and grapes (PMID: 24507823). L-tartaric acid is a tartaric acid. It is a conjugate acid of a L-tartrate(1-). It is an enantiomer of a D-tartaric acid.
Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death. Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged. Tartaric acid is a biomarker for the consumption of wine and grapes (PMID: 24507823). L-tartaric acid is a tartaric acid. It is a conjugate acid of a L-tartrate(1-). It is an enantiomer of a D-tartaric acid.
L-tartaric acid is a tartaric acid. It is a conjugate acid of a L-tartrate(1-). It is an enantiomer of a D-tartaric acid. Tartaric acid is a white crystalline organic acid that occurs naturally in many plants, most notably in grapes.Tartaric is an alpha-hydroxy-carboxylic acid, is diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid. Tartaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death. Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.